Ezutromid

Descripción general

Descripción

Ezutromid es un modulador de utrofin de molécula pequeña administrado por vía oral desarrollado por Summit Therapeutics para el tratamiento de la distrofia muscular de Duchenne (DMD). Está diseñado para aumentar la expresión de utrofin, una proteína estructural y funcionalmente similar a la distrofina, que es deficiente en pacientes con DMD .

Aplicaciones Científicas De Investigación

Ezutromid ha sido ampliamente estudiado por su potencial en el tratamiento de la distrofia muscular de Duchenne. Sus aplicaciones incluyen:

Biología y Medicina: This compound aumenta la expresión de utrofin, que puede compensar la falta de distrofina en los pacientes con DMD, lo que potencialmente retrasa la progresión de la enfermedad.

Química: Sirve como compuesto modelo para estudiar la modulación de utrofin y sus efectos sobre la función muscular.

Mecanismo De Acción

Ezutromid ejerce sus efectos uniéndose al receptor de hidrocarburos arilo (AhR) con alta afinidad. Esta unión antagoniza AhR, lo que lleva a la regulación positiva de utrofin. Los niveles elevados de utrofin pueden reemplazar la función de la distrofina en las células musculares, manteniendo así la integridad y función muscular en los pacientes con DMD .

Análisis Bioquímico

Biochemical Properties

Ezutromid is theorized to maintain utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .

Cellular Effects

This compound has been shown to significantly decrease muscle inflammation in patients with Duchenne muscular dystrophy (DMD) . It is projected to have the potential to treat all patients suffering with DMD as it maintains the production of utrophin to counteract the lack of dystrophin to retard muscle degeneration .

Molecular Mechanism

The molecular mechanism of this compound involves the maintenance of utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed, and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .

Temporal Effects in Laboratory Settings

This compound was found to undergo hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .

Metabolic Pathways

This compound undergoes hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .

Métodos De Preparación

La síntesis de Ezutromid implica varios pasos, comenzando con la preparación de la estructura central del benzoxazol. La ruta sintética típicamente incluye:

Formación del anillo de benzoxazol: Esto se logra mediante la ciclización de 2-aminofenol con un derivado de ácido carboxílico.

Introducción del grupo naftil: El grupo naftil se introduce a través de una reacción de acilación de Friedel-Crafts.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente implican la optimización de estos pasos sintéticos para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Ezutromid experimenta varios tipos de reacciones químicas:

Oxidación: Se puede oxidar para formar sulfóxidos y sulfófonos.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonilo en un sulfuro.

Sustitución: El anillo de benzoxazol puede sufrir reacciones de sustitución electrófila.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción, y electrófilos como los halógenos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen sulfóxidos, sulfófonos y derivados halogenados .

Comparación Con Compuestos Similares

Ezutromid es único entre los moduladores de utrofin debido a su mecanismo de acción específico y su alta afinidad por AhR. Los compuestos similares incluyen:

SMT C1100: Otro modulador de utrofin desarrollado por Summit Therapeutics.

BMN 195: Un compuesto con una estructura y función similar a this compound.

Estos compuestos comparten el objetivo de aumentar la expresión de utrofin para tratar el DMD, pero la unión específica de this compound a AhR lo diferencia.

Propiedades

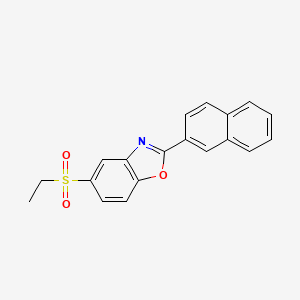

IUPAC Name |

5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGCNXAZROJSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241525 | |

| Record name | SMT c1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945531-77-1 | |

| Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ezutromid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ezutromid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12888 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SMT c1100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EZUTROMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.